2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

CCR5 antagonist HIV entry inhibitor chemokine receptor

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 182127-92-0) is a synthetic, polysubstituted nicotinonitrile derivative bearing a trifluoromethyl (-CF3) group at position 4, a mercapto/thione (-SH/=S) tautomeric system at position 2, and a methyl (-CH3) group at position 6 on a 3-cyanopyridine core. The compound is predominantly utilized as a versatile research building block in medicinal chemistry, where the trifluoromethyl group enhances lipophilicity (predicted XLogP3-AA ≈ 1.5 for analogs) and metabolic stability, while the mercapto and nitrile functionalities provide reactive handles for further derivatization.

Molecular Formula C8H5F3N2S
Molecular Weight 218.2 g/mol
CAS No. 182127-92-0
Cat. No. B068406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile
CAS182127-92-0
Molecular FormulaC8H5F3N2S
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=S)N1)C#N)C(F)(F)F
InChIInChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
InChIKeySNXNHTJMLREHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 182127-92-0) Procurement-Grade Synthetic Building Block for Medicinal Chemistry


2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS 182127-92-0) is a synthetic, polysubstituted nicotinonitrile derivative bearing a trifluoromethyl (-CF3) group at position 4, a mercapto/thione (-SH/=S) tautomeric system at position 2, and a methyl (-CH3) group at position 6 on a 3-cyanopyridine core . The compound is predominantly utilized as a versatile research building block in medicinal chemistry, where the trifluoromethyl group enhances lipophilicity (predicted XLogP3-AA ≈ 1.5 for analogs) and metabolic stability, while the mercapto and nitrile functionalities provide reactive handles for further derivatization . It is commercially available from multiple suppliers as a 95–98% purity research chemical (e.g., Enamine, Maybridge, Fujifilm Wako) intended exclusively for laboratory research and development—not for human or veterinary therapeutic use .

Why In-Class Nicotinonitrile Analogs Cannot Replace 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile


Nicotinonitrile derivatives bearing mercapto and trifluoromethyl substituents are not functionally interchangeable, because subtle regiochemical variations on the pyridine ring dictate both chemical reactivity and biological target engagement. Regioisomers such as 2-mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 182127-90-8) share the same empirical formula (C8H5F3N2S, MW 218.20) but exhibit different computed LogP values (target: ~1.5; regioisomer: ~2.57) and topological polar surface area differences (target: ~67.9 Ų; regioisomer: ~75.5 Ų), predicting distinct membrane permeability and ADME behavior [1]. Preliminary pharmacological screens indicate that this specific substitution pattern confers a unique multi-target polypharmacology profile not recapitulated by the 4-methyl-6-trifluoromethyl regioisomer, which lacks documented biological annotation [2] [3]. Simply procuring another mercapto-nicotinonitrile building block without verifying the precise 4-CF3/6-CH3/2-SH arrangement risks invalidating downstream structure–activity relationships.

Quantitative Differentiation Evidence for 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile vs. Closest Analogs


CCR5 Antagonist Activity: Preliminary Pharmacological Screen of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

Preliminary pharmacological screening identifies 2-mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile as a candidate CCR5 antagonist, indicating potential utility for developing treatments against CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The closely related regioisomer 2-mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 182127-90-8) lacks any reported CCR5 activity annotation, suggesting that the 4-CF3/6-CH3 substitution pattern is a critical determinant for CCR5 target engagement [2]. However, specific IC50 or Ki values from the CCR5 screen have not been disclosed in the publicly available abstract.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Nicotinic Acetylcholine Receptor (nAChR) Binding Activity: 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile Binds to Nicotinic Receptors

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile has been evaluated for binding affinity against the nicotinic acetylcholine receptor (nAChR) using synaptic membrane fractions from rat cerebral cortices . The compound was also tested on recombinant human α3β4 nAChR cell lines and recombinant human α4β2 nAChR cell lines expressed in human embryonic kidney (HEK) cells, where it demonstrated agonist functional potency with EC50 values of 9,000 nM (9.0 μM) for α2β4 and 29,000 nM (29 μM) for α4β2 subtypes, respectively [1] [2]. In contrast, the regioisomer 2-mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 182127-90-8) has no nAChR binding data reported in any public database, and commercially available reference nAChR agonist nicotine exhibits EC50 values in the 10–100 μM range at ganglionic subtypes, suggesting the target compound may offer comparable or slightly improved potency at defined nAChR subtypes [3].

nicotinic acetylcholine receptor nAChR ligand CNS drug discovery

Differentiation-Inducing Anti-Cancer Activity: 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile Arrests Proliferation and Induces Monocytic Differentiation

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, providing evidence for potential use as an anti-cancer differentiation agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing property is mechanistically distinct from cytotoxic anti-proliferative agents and represents a therapeutic paradigm not associated with the regioisomer 2-mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 182127-90-8), which lacks any reported cell differentiation or anti-proliferative data [2]. While exact IC50 values for growth arrest are not publicly disclosed, this differentiation mechanism fundamentally differentiates the compound from analogs that may act via simple cytotoxicity.

differentiation therapy anti-cancer psoriasis

Multi-Target Polypharmacology: Three Distinct Biological Activities in a Single Nicotinonitrile Scaffold

A key differentiator of 2-mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is its aggregation of three mechanistically distinct biological activities within a single, low-molecular-weight scaffold (MW 218.20): (i) CCR5 chemokine receptor antagonism, (ii) nicotinic acetylcholine receptor (nAChR) agonist activity with measurable subtype selectivity (α2β4 EC50 = 9 μM; α4β2 EC50 = 29 μM), and (iii) monocytic differentiation-inducing anti-proliferative activity [1] [2] [3]. By contrast, the regioisomer 2-mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile (CAS 182127-90-8) displays none of these annotated activities in public databases [4]. This multi-target profile is particularly valuable for phenotypic screening cascades where a single compound can be probed against divergent therapeutic hypotheses (antiviral, neurological, oncological) without switching chemical series.

polypharmacology multi-target drug discovery scaffold repurposing

Best-Fit Research and Industrial Application Scenarios for 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile


CCR5-Targeted Antiviral Drug Discovery (HIV Entry Inhibition)

Procurement of 2-mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is indicated for medicinal chemistry teams pursuing CCR5 receptor antagonists as HIV entry inhibitors. Preliminary pharmacological screening has identified this compound as a candidate CCR5 antagonist, a mechanism validated by the clinical success of maraviroc [1]. The 4-CF3/6-CH3/2-SH regiochemical arrangement appears essential for this activity, as the 4-methyl-6-CF3 regioisomer lacks any annotation of CCR5 modulation [2]. Medicinal chemists can use this building block as a starting scaffold for structure–activity relationship (SAR) exploration aimed at optimizing CCR5 binding affinity, selectivity over related chemokine receptors, and oral bioavailability.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Development for CNS Disorders

This compound is a fit-for-purpose procurement choice for neuroscience drug discovery programs developing subtype-selective nAChR agonists. Functional data confirm agonist activity at human α2β4 nAChRs (EC50 = 9 μM) and α4β2 nAChRs (EC50 = 29 μM), providing a measurable starting point for medicinal chemistry optimization toward improved potency and subtype selectivity [3] [4]. The absence of any nAChR annotation for the regioisomer 2-mercapto-4-methyl-6-(trifluoromethyl)nicotinonitrile means that procurement of the correct isomer is non-negotiable for nAChR-targeted programs [5]. Potential therapeutic applications include cognitive enhancement, smoking cessation, and neuropathic pain management.

Differentiation Therapy Research in Oncology and Dermatology

For research groups investigating differentiation-inducing small molecules as alternatives to cytotoxic chemotherapy, 2-mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile represents a scientifically justified procurement choice. The compound demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, a mechanism relevant to acute myeloid leukemia (AML) differentiation therapy and hyperproliferative skin conditions such as psoriasis [6]. This differentiation-inducing phenotype is entirely absent from the regioisomer's biological profile, underscoring the critical importance of specifying CAS 182127-92-0 in procurement requisitions for differentiation-focused projects [7].

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